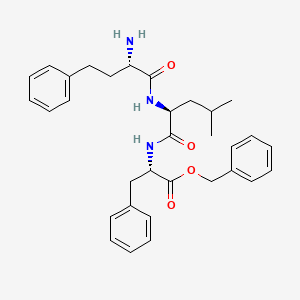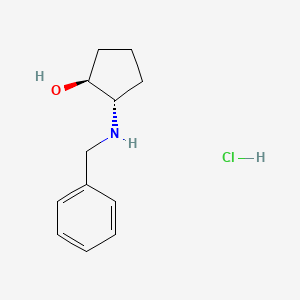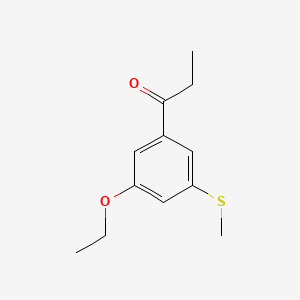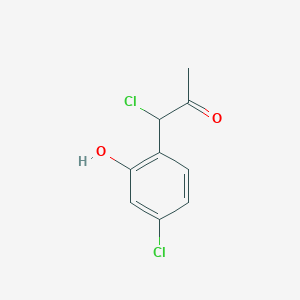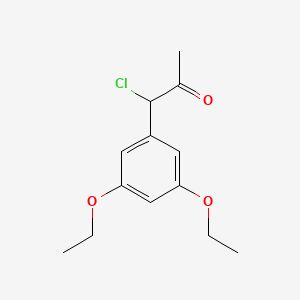
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 It is a chlorinated ketone derivative of 3,5-diethoxyphenylpropanone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(3,5-diethoxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as ethanol or water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 1-amino-1-(3,5-diethoxyphenyl)propan-2-one.
Reduction: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propanoic acid.
科学的研究の応用
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated ketone structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-(3,5-Dimethoxyphenyl)propan-2-one: A similar compound with methoxy groups instead of ethoxy groups.
1-Chloro-1-(3,5-dimethoxyphenyl)propan-2-one: A chlorinated derivative with methoxy groups.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: A hydroxylated derivative with methoxy groups.
Uniqueness
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethoxy groups instead of methoxy groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H17ClO3 |
|---|---|
分子量 |
256.72 g/mol |
IUPAC名 |
1-chloro-1-(3,5-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-11-6-10(13(14)9(3)15)7-12(8-11)17-5-2/h6-8,13H,4-5H2,1-3H3 |
InChIキー |
IAJLYPCRGAQJPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


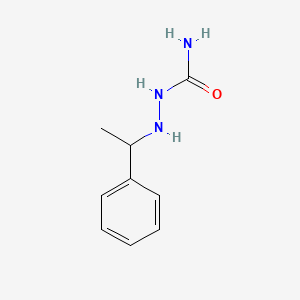
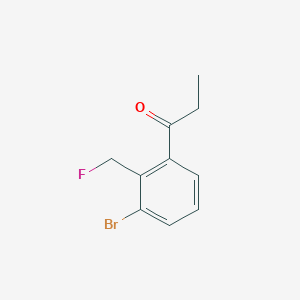

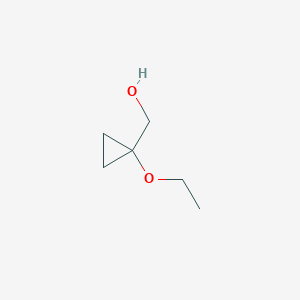
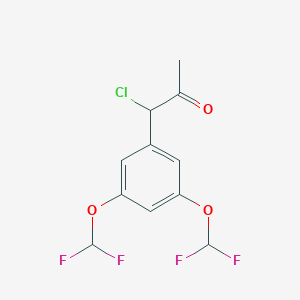


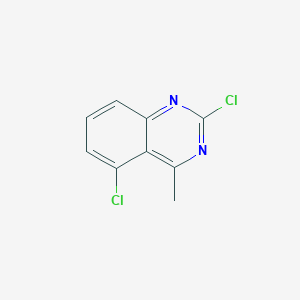
![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
